2-Fluoro-6-(trifluoromethyl)benzaldehyde physical properties
2-Fluoro-6-(trifluoromethyl)benzaldehyde physical properties
An In-Depth Technical Guide to 2-Fluoro-6-(trifluoromethyl)benzaldehyde
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the physical properties, synthesis, reactivity, and handling of 2-Fluoro-6-(trifluoromethyl)benzaldehyde. As a uniquely substituted aromatic aldehyde, this compound is a cornerstone intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its strategic importance stems from the synergistic effects of its ortho-fluoro and trifluoromethyl substituents, which profoundly influence its chemical behavior and the biological properties of its derivatives.
The presence of the trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with an ortho-fluorine atom, the reactivity of the aldehyde and the aromatic ring is further modulated, creating a versatile scaffold for advanced chemical synthesis.[3] This guide provides the foundational knowledge required to effectively utilize this powerful building block in research and development.
Core Physical and Chemical Properties
A thorough understanding of a compound's physical properties is paramount for its successful application in synthesis, dictating choices in reaction setup, solvent selection, and purification methods. 2-Fluoro-6-(trifluoromethyl)benzaldehyde is a colorless to pale yellow liquid at standard temperature and pressure.[1][4] Key physical and chemical identifiers are summarized below.
| Property | Value | Source(s) |
| CAS Number | 60611-24-7 | [1][5][6][7] |
| Molecular Formula | C₈H₄F₄O | [1][7][8] |
| Molecular Weight | 192.11 g/mol | [1][6][7] |
| Appearance | Colorless to almost colorless clear liquid | [1][5] |
| Density | 1.432 g/mL at 25 °C | [6][9] |
| Boiling Point | 156 °C (at 760 mmHg) | [6][10] |
| 67 °C (at 10 mmHg) | [1] | |
| Flash Point | 82 °C (179.6 °F) - closed cup | [6] |
| Refractive Index (n20/D) | 1.458 - 1.460 | [1][6] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, DMF) | [4] |
Structural and Spectroscopic Data
Correct structural identification is critical for ensuring material purity and predicting reactivity. The standard identifiers for 2-Fluoro-6-(trifluoromethyl)benzaldehyde are provided below. Experimental spectroscopic data, including Infrared (IR) and Mass Spectrometry (MS), are publicly available for reference through the NIST Chemistry WebBook, which serves as an authoritative source for spectral data.[11][12]
| Identifier | Value | Source(s) |
| IUPAC Name | 2-fluoro-6-(trifluoromethyl)benzaldehyde | [7][10] |
| SMILES | Fc1cccc(c1C=O)C(F)(F)F | [6] |
| InChI Key | FAKUGVHRTLCKHB-UHFFFAOYSA-N | [6][7][10] |
Synthesis and Application Insights
From a practical standpoint, the value of 2-Fluoro-6-(trifluoromethyl)benzaldehyde lies in its reactivity, which is governed by the electron-withdrawing nature of its substituents. These groups decrease the electron density of the aromatic ring, making it susceptible to nucleophilic aromatic substitution, while simultaneously activating the aldehyde group for nucleophilic attack.
General Synthesis Strategy
The synthesis of this compound typically involves the formylation of a pre-functionalized benzene ring. A generalized, conceptual workflow starts with 1-fluoro-3-(trifluoromethyl)benzene. This approach ensures the correct ortho-positioning of the key functional groups.
This pathway is strategically advantageous as the directing effect of the fluorine and trifluoromethyl groups facilitates selective metalation at the C2 position, leading to the desired isomer upon reaction with an electrophilic formylating agent like N,N-dimethylformamide (DMF).
Key Applications and Reactivity
This aldehyde is a crucial intermediate in the synthesis of a wide array of high-value molecules. Its utility has been demonstrated in the creation of:
-
Pharmaceuticals: It serves as a key building block for anti-inflammatory and anti-cancer drug candidates.[1]
-
Agrochemicals: It is used in the development of potent pesticides and herbicides.[1][4]
-
Heterocyclic Chemistry: It is a precursor for synthesizing complex heterocyclic systems, such as 2-amino-5-trifluoromethylquinazoline.[6][13] It has also been employed in the synthesis of substituted benzo[b]thiophene-2-carboxylates.[13]
Exemplar Experimental Protocol: Knoevenagel Condensation
To illustrate the practical utility of 2-Fluoro-6-(trifluoromethyl)benzaldehyde, the following section details a representative protocol for a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction highlights the reactivity of the aldehyde functionality and is a common step in constructing more complex molecular architectures.
Objective: To synthesize (E)-ethyl 2-cyano-3-(2-fluoro-6-(trifluoromethyl)phenyl)acrylate.
Methodology:
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Fluoro-6-(trifluoromethyl)benzaldehyde (1.92 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum.
-
Extraction: Dilute the residue with ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL) followed by brine (20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the final product.
This self-validating protocol includes clear steps for reaction, workup, and purification, ensuring the isolation of a high-purity product, which is essential for subsequent research and development stages.
Safety and Handling
Proper handling of 2-Fluoro-6-(trifluoromethyl)benzaldehyde is crucial to ensure laboratory safety. It is classified as an irritant and a combustible liquid. Adherence to standard safety protocols is mandatory.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements |
| Health | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| H319: Causes serious eye irritation | |||
| H335: May cause respiratory irritation | |||
| Physical | (None specified for primary hazard) | H227: Combustible liquid |
(Data sourced from aggregated GHS information)[6][7]
Handling Recommendations:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][6]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon), as the compound can be air-sensitive.[5] Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5]
-
Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
Conclusion
2-Fluoro-6-(trifluoromethyl)benzaldehyde is a high-value chemical intermediate whose utility is firmly grounded in its unique electronic properties. The strategic placement of fluoro and trifluoromethyl groups creates a versatile platform for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. A comprehensive understanding of its physical properties, reactivity, and safety protocols, as detailed in this guide, is essential for any scientist aiming to leverage its full potential in their synthetic endeavors.
References
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2-Fluoro-6-(Trifluoromethyl)benzaldehyde CAS 60611-24-7 . Home Sunshine Pharma. [Link]
-
2-FLUORO-6-(TRIFLUOROMETHYL)BENZALDEHYDE . ChemBK. [Link]
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2-Fluoro-6-(trifluoromethyl)benzaldehyde . PubChem, National Center for Biotechnology Information. [Link]
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2-Fluoro-6-(trifluoromethyl)benzaldehyde, 95% . J&K Scientific. [Link]
-
2-Fluoro-6-(trifluoromethyl)benzaldehyde IR Spectrum . NIST Chemistry WebBook. [Link]
-
2-Fluoro-6-(trifluoromethyl)benzaldehyde Mass Spectrum . NIST Chemistry WebBook. [Link]
-
2-Fluoro-6-(trifluoromethyl)benzaldehyde General Information . NIST Chemistry WebBook. [Link]
-
Key Chemical Properties and Synthesis of 2-Fluoro-6-(trifluoromethyl)benzylamine . Ningbo Inno Pharmchem Co., Ltd. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years . MDPI. [Link]
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